molecular formula C24H51As B14493397 Arsine, trioctyl- CAS No. 64048-97-1

Arsine, trioctyl-

Cat. No.: B14493397
CAS No.: 64048-97-1
M. Wt: 414.6 g/mol
InChI Key: QMMSODCNPHJWSN-UHFFFAOYSA-N
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Description

Arsine, trioctyl-: is an organoarsenic compound with the chemical formula C24H51As . It belongs to the class of organoarsenic compounds known as arsines, which are characterized by the presence of an arsenic atom bonded to three organic groups. Arsine, trioctyl- is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsine, trioctyl- can be synthesized through the reaction of arsenic trichloride (AsCl3) with trioctylphosphine (P(C8H17)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods: Industrial production of arsine, trioctyl- involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions: Arsine, trioctyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: It can undergo substitution reactions where the organic groups attached to the arsenic atom are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used.

Major Products Formed:

    Oxidation: Arsenic oxides (e.g., As2O3).

    Reduction: Arsenic hydrides (e.g., AsH3).

    Substitution: Various substituted arsines depending on the reagents used.

Scientific Research Applications

Chemistry: Arsine, trioctyl- is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.

Biology: In biological research, arsine, trioctyl- is used to study the effects of arsenic compounds on biological systems. It is also used in the development of arsenic-based drugs.

Industry: In the semiconductor industry, arsine, trioctyl- is used as a dopant in the production of semiconductor materials. It is also used in the synthesis of organometallic compounds for various industrial applications.

Mechanism of Action

The mechanism of action of arsine, trioctyl- involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential use as an anticancer agent.

Comparison with Similar Compounds

    Arsine (AsH3): A simple arsenic hydride that is highly toxic and used in the semiconductor industry.

    Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.

    Arsenic trioxide (As2O3): An inorganic arsenic compound used in the treatment of acute promyelocytic leukemia.

Uniqueness: Arsine, trioctyl- is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other arsines. Its liquid state and solubility in organic solvents make it suitable for various applications in research and industry.

Properties

CAS No.

64048-97-1

Molecular Formula

C24H51As

Molecular Weight

414.6 g/mol

IUPAC Name

trioctylarsane

InChI

InChI=1S/C24H51As/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

QMMSODCNPHJWSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](CCCCCCCC)CCCCCCCC

Origin of Product

United States

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